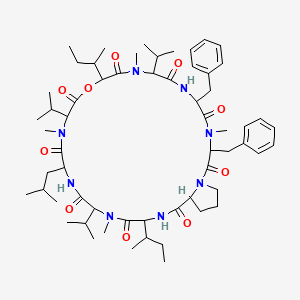
Aureobasidin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureobasidin G is a cyclic depsipeptide antifungal compound derived from the black yeast-like fungus Aureobasidium pullulans. It is part of the aureobasidin family, which includes other related compounds such as aureobasidin A. These compounds are known for their potent antifungal properties and are primarily used in research and biotechnology for their ability to inhibit the synthesis of inositol phosphorylceramide, a crucial component in fungal cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aureobasidin G involves complex organic synthesis techniques. The process typically starts with the fermentation of Aureobasidium pullulans under specific conditions to produce the compound. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the compound’s purity and potency. The use of bioreactors and controlled fermentation conditions are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Aureobasidin G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more complex cyclic structures, while reduction reactions may yield simpler, more reduced forms of the compound .
Applications De Recherche Scientifique
Aureobasidin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their chemical properties.
Biology: Employed in research on fungal cell membrane synthesis and function.
Medicine: Investigated for its potential as an antifungal agent in treating fungal infections.
Industry: Utilized in biotechnology for the development of new antifungal drugs and treatments.
Mécanisme D'action
Aureobasidin G exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of inositol phosphorylceramide in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the inositol phosphorylceramide biosynthesis pathway and related signaling pathways that regulate cell membrane synthesis and maintenance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aureobasidin A: Another member of the aureobasidin family with similar antifungal properties.
Myriocin: An antifungal compound that also targets sphingolipid biosynthesis but through a different mechanism.
Amphotericin B: A widely used antifungal drug that targets fungal cell membranes but through binding to ergosterol.
Uniqueness
Aureobasidin G is unique in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying fungal cell membrane synthesis and developing targeted antifungal therapies. Its cyclic depsipeptide structure also distinguishes it from other antifungal compounds, providing unique chemical properties and biological activities .
Propriétés
Numéro CAS |
127757-31-7 |
|---|---|
Formule moléculaire |
C60H92N8O10 |
Poids moléculaire |
1085.4 g/mol |
Nom IUPAC |
3,6-dibenzyl-12,24-di(butan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,15,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O10/c1-17-39(11)47-58(75)65(14)48(36(5)6)53(70)61-43(32-35(3)4)56(73)67(16)50(38(9)10)60(77)78-51(40(12)18-2)59(76)66(15)49(37(7)8)54(71)62-44(33-41-26-21-19-22-27-41)55(72)64(13)46(34-42-28-23-20-24-29-42)57(74)68-31-25-30-45(68)52(69)63-47/h19-24,26-29,35-40,43-51H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69) |
Clé InChI |
AWEWXWTYLIFPQT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)C)C)CC(C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


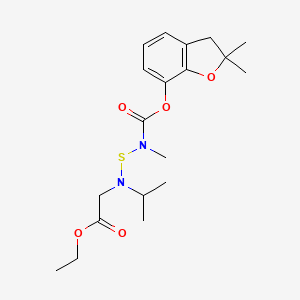
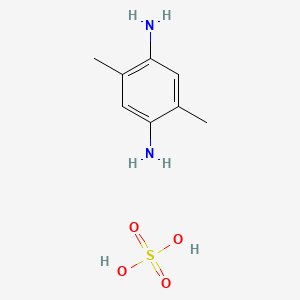

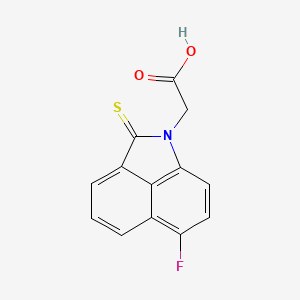
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)

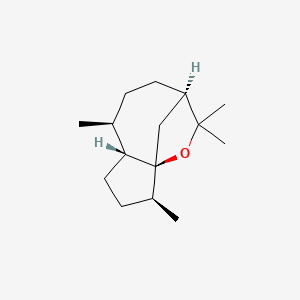
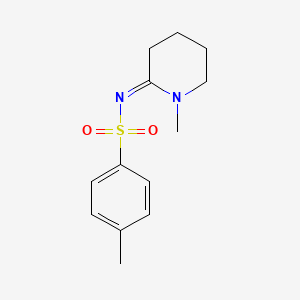
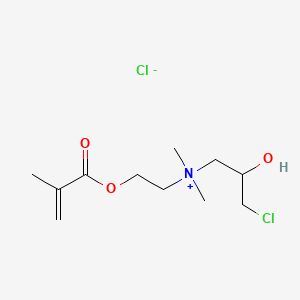
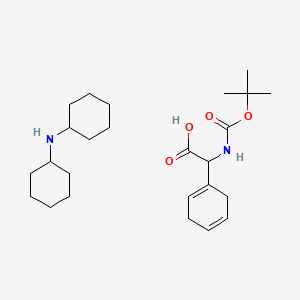
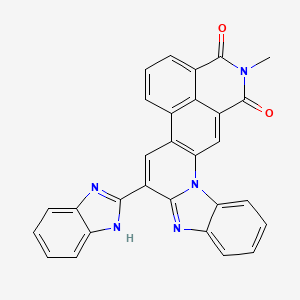
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)

